1,2,3-Trihydroxynonadecan-4-one
Description
1,2,3-Trihydroxynonadecan-4-one is a long-chain polyhydroxy ketone characterized by three hydroxyl groups at positions 1, 2, and 3, and a ketone group at position 4 of a 19-carbon aliphatic chain.
Properties
IUPAC Name |
1,2,3-trihydroxynonadecan-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(21)19(23)18(22)16-20/h18-20,22-23H,2-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDQUGLCHBTOIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C(C(CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, based on general organic chemistry principles and structural analogs referenced in the evidence, the following comparisons can be inferred:
Comparison with Chlorinated Alkanes (e.g., 1,2,3-Trichloropropane)
- Structural Differences: Unlike 1,2,3-Trihydroxynonadecan-4-one, which has hydroxyl and ketone functional groups, 1,2,3-Trichloropropane (CAS 96-18-4) is a halogenated alkane with three chlorine substituents .
Comparison with Branched Alkanes (e.g., 4-(1,1-Dimethylethyl)heptane)
- Applications : Branched alkanes are typically used as fuel additives or lubricants, whereas polyhydroxy ketones may have roles in biomedicine or surfactant chemistry.
Comparison with Cycloalkanes (e.g., 1,2,4,5-Tetramethyl-3-propylcyclohexane)
- Ring vs. Chain Structure: Cycloalkanes exhibit rigid ring structures, reducing conformational flexibility compared to the linear chain of this compound. This impacts their melting points and intermolecular interactions .
Recommendations for Further Study
To address these gaps, consult specialized databases (e.g., SciFinder, Reaxys) for peer-reviewed studies on:
- Synthetic Pathways: Esterification or oxidation routes to produce this compound.
- Biological Activity: Potential antimicrobial or enzymatic inhibition properties.
- Thermodynamic Data : Melting points, solubility parameters, and stability under varying conditions.
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